molecular formula C8H10FN3 B1622512 1-(4-Fluorobenzyl)Guanidine CAS No. 459-33-6

1-(4-Fluorobenzyl)Guanidine

Cat. No.: B1622512
CAS No.: 459-33-6
M. Wt: 167.18 g/mol
InChI Key: DDTYPUJUKWPXSK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)Guanidine is an organic compound characterized by the presence of a guanidine group attached to a 4-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)Guanidine typically involves the reaction of 4-fluorobenzylamine with a guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzyl)Guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with target molecules .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTYPUJUKWPXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368913
Record name 1-(4-Fluorobenzyl)Guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-33-6
Record name 1-(4-Fluorobenzyl)Guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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